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molecular formula C13H11NO2 B8651598 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile CAS No. 81764-99-0

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile

Cat. No. B8651598
M. Wt: 213.23 g/mol
InChI Key: WMUQCKSADOZOCX-UHFFFAOYSA-N
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Patent
US05288750

Procedure details

4-Cyanobenzaldehyde (2.62 g) was condensed with 2,4-pentanedione (3.0 g) in 2-propanol (10 ml) in the presence of ammonium acetate. Mp 86°-88° C., yield 0.55 g (13 %).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15].C([O-])(=O)C.[NH4+]>CC(O)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:13]([C:12](=[O:17])[CH3:11])[C:14](=[O:16])[CH3:15])=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C(C(C)=O)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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